molecular formula C12H22Cl2N2O B8523619 5-((Benzyloxy)amino)pentan-1-amine dihydrochloride

5-((Benzyloxy)amino)pentan-1-amine dihydrochloride

Katalognummer: B8523619
Molekulargewicht: 281.22 g/mol
InChI-Schlüssel: RZLMKYOUYYACQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((Benzyloxy)amino)pentan-1-amine dihydrochloride is a chemical compound with the molecular formula C12H20N2O·2HCl. It is a derivative of 1,5-pentanediamine, where one of the amine groups is substituted with a benzyloxy group. This compound is often used in various chemical and biological research applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Benzyloxy)amino)pentan-1-amine dihydrochloride typically involves the reaction of 1,5-pentanediamine with benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as reaction, purification, and crystallization. The use of advanced techniques like cation exchange resin and crystallization ensures high-quality production suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

5-((Benzyloxy)amino)pentan-1-amine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound back to its original amine form.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy-substituted amines, while reduction can regenerate the original 1,5-pentanediamine.

Wissenschaftliche Forschungsanwendungen

5-((Benzyloxy)amino)pentan-1-amine dihydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-((Benzyloxy)amino)pentan-1-amine dihydrochloride involves its interaction with specific molecular targets. The benzyloxy group allows the compound to bind to certain enzymes and proteins, inhibiting their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research related to enzyme function and inhibition .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,5-Pentanediamine: The parent compound without the benzyloxy substitution.

    Cadaverine: Another diamine with similar structural properties.

    Putrescine: A related diamine with different biological activities.

Uniqueness

5-((Benzyloxy)amino)pentan-1-amine dihydrochloride is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This substitution enhances its ability to interact with specific molecular targets, making it more versatile in research applications compared to its analogs .

Eigenschaften

Molekularformel

C12H22Cl2N2O

Molekulargewicht

281.22 g/mol

IUPAC-Name

N'-phenylmethoxypentane-1,5-diamine;dihydrochloride

InChI

InChI=1S/C12H20N2O.2ClH/c13-9-5-2-6-10-14-15-11-12-7-3-1-4-8-12;;/h1,3-4,7-8,14H,2,5-6,9-11,13H2;2*1H

InChI-Schlüssel

RZLMKYOUYYACQP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CONCCCCCN.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.